Fmoc-L-Lys(Teoc)-OH
Overview
Description
“Fmoc-L-Lys(Teoc)-OH” is a compound with the molecular formula C27H36N2O6Si . It is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .
Synthesis Analysis
The synthesis of Fmoc-L-Lys(Teoc)-OH involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The resulted mono-substituted cyclo(L-Lys-L-Lys)s were incorporated into the sequence of a THP substrate utilizing automated solid-phase peptide synthesis protocols .
Molecular Structure Analysis
The molecular structure of Fmoc-L-Lys(Teoc)-OH is represented by the formula C27H36N2O6Si . The compound has a molecular weight of 512.670 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-L-Lys(Teoc)-OH include a density of 1.2±0.1 g/cm3, a boiling point of 695.7±55.0 °C at 760 mmHg, and a flash point of 374.5±31.5 °C . The melting point is not available .
Scientific Research Applications
Synthesis of Hydrogels
Fmoc-L-Lys(Teoc)-OH is utilized in the synthesis of peptide-based hydrogels (PHGs), which are known for their biocompatibility. These hydrogels are suitable for various biological, biomedical, and biotechnological applications, including drug delivery systems and diagnostic tools for imaging .
Organogelators
This compound also serves as an organogelator capable of forming stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents. The minimum gelation concentration (MGC) ranges from 1% to 4% (mass fraction), indicating its efficiency in gel formation .
Mechanism of Action
Target of Action
Fmoc-L-Lys(Teoc)-OH, also known as 9-fluorenylmethoxycarbonyl-L-lysine(Teoc)-OH, is a modified amino acid that primarily targets the process of protein synthesis and peptide assembly . It plays a crucial role in the fabrication of functional materials, particularly in the field of bio-inspired building blocks .
Mode of Action
The compound interacts with its targets through its inherent hydrophobicity and aromaticity, which promote the association of building blocks . The Fmoc group in the compound provides steric optimization and induces unique interactions that result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
Fmoc-L-Lys(Teoc)-OH affects the biochemical pathways related to the self-assembly of functional molecules. This includes the self-organization of Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The compound’s influence on these pathways leads to the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Pharmacokinetics
Its ability to form stable thermo-reversible organogels in various solvents suggests potential implications for its bioavailability .
Result of Action
The molecular and cellular effects of Fmoc-L-Lys(Teoc)-OH’s action are primarily observed in its ability to promote the self-assembly of functional molecules. This results in the formation of distinct structures such as nanofibers, nanoribbons, or nanotubes . These structures have potential applications in cell cultivation, bio-templating, optical devices, drug delivery systems, catalytic processes, and therapeutic and antibiotic properties .
Action Environment
The action, efficacy, and stability of Fmoc-L-Lys(Teoc)-OH can be influenced by various environmental factors. For instance, the presence of substantial aromatic moieties in the side-chains of Fmoc-modified biomolecules can promote self-assembly . Additionally, the type of solvent used can affect the compound’s ability to form organogels .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHWQULKLODEU-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Teoc)-OH |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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